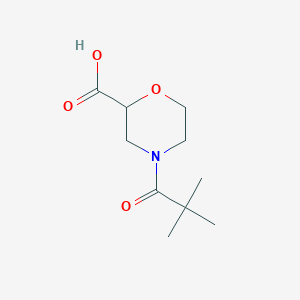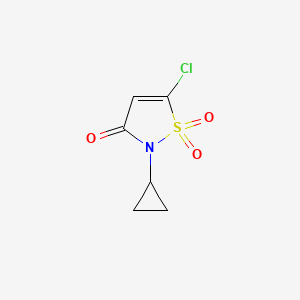
1-(3-Iodopropyl)piperidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(3-Iodopropyl)piperidine;hydroiodide” consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The “1-(3-Iodopropyl)” part of the molecule indicates that an iodopropyl group is attached to one carbon of the piperidine ring.Chemical Reactions Analysis
Piperidine and its derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine, a key component of “1-(3-Iodopropyl)piperidine;hydroiodide”, is a colorless liquid with an odor described as objectionable, typical of amines . It is miscible with water and many organic solvents, indicating its highly polar nature .Wissenschaftliche Forschungsanwendungen
Enantiopure Quinolizidinones and Indolizidinones Synthesis
Research by Ma and Zhu (2001) in "Organic Letters" demonstrates the use of iodides like 1-(3-Iodopropyl)piperidine;hydroiodide in the synthesis of enantiopure quinolizidinones and indolizidinones. This method, involving potassium carbonate in acetonitrile, is significant for synthesizing complex organic compounds, including (-)-lasubine II, which has potential applications in medicinal chemistry (Ma & Zhu, 2001).
Neuroprotective Agent Development
A study by Chenard et al. (1995) in the "Journal of Medicinal Chemistry" highlights the role of compounds similar to 1-(3-Iodopropyl)piperidine;hydroiodide in the development of neuroprotective agents. These compounds are explored as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise in protecting neurons from glutamate toxicity (Chenard et al., 1995).
Synthesis of Piperidines and Pyrrolidines
Research in "Organometallics" by Uhl et al. (2016) discusses the hydroalumination or hydrogallation of sterically encumbered hydrazones to afford hydrazides. These compounds, including 1-(3-Iodopropyl)piperidine;hydroiodide derivatives, are instrumental in synthesizing piperidines and pyrrolidines with applications in organic chemistry and material science (Uhl et al., 2016).
Piperidine Synthesis in Organic Chemistry
Zhang and Muñiz (2017) in "ACS Catalysis" describe a method for selective piperidine synthesis via intramolecular catalytic Csp3–H amination. This highlights the role of iodine-based compounds, like 1-(3-Iodopropyl)piperidine;hydroiodide, in modifying molecular structures to favor piperidine formation, crucial in organic synthesis and pharmaceutical applications (Zhang & Muñiz, 2017).
Solid State Dye Sensitized Solar Cells
In "Nanoscale," Vaghasiya et al. (2017) discuss the use of piperidinium iodide, closely related to 1-(3-Iodopropyl)piperidine;hydroiodide, in solid electrolytes for Dye Sensitized Solar Cells (ss-DSSCs). This showcases the application of such compounds in renewable energy technology, particularly in improving the efficiency and stability of ss-DSSCs (Vaghasiya et al., 2017).
Zukünftige Richtungen
Piperidine and its derivatives play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine being a privileged scaffold plays a crucial role in leading drug development and new piperidine derivatives for future drug molecules with high potential are therefore still being searched .
Eigenschaften
IUPAC Name |
1-(3-iodopropyl)piperidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN.HI/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPUOKWYXVQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCI.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-77-0 |
Source


|
| Record name | 1-(3-iodopropyl)piperidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)



![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)



![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2743794.png)




